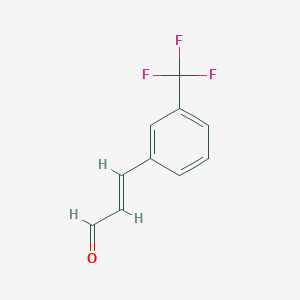

(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-7H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKMLIWUWJNVIG-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871543-59-8 | |

| Record name | 2-Propenal, 3-[3-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, and reactivity of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde. As a substituted cinnamaldehyde derivative, this compound serves as a valuable building block in synthetic organic chemistry and holds potential as a scaffold in medicinal chemistry, largely due to the strategic placement of the trifluoromethyl group.

Molecular Identity and Physicochemical Profile

This compound is an α,β-unsaturated aldehyde featuring a phenyl ring substituted with a trifluoromethyl (CF₃) group at the meta-position. The "(E)" designation specifies the stereochemistry of the alkene, indicating a trans configuration of the phenyl and aldehyde groups across the double bond. This configuration is the more thermodynamically stable isomer.

The presence of the CF₃ group, a potent electron-withdrawing group and bioisostere for other chemical moieties, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2]

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enal | [3] |

| Synonyms | This compound, 3-(Trifluoromethyl)cinnamaldehyde | [4] |

| CAS Number | 262268-58-6 | [4][5][6][7] |

| Molecular Formula | C₁₀H₇F₃O | [4][5][6] |

| Molecular Weight | 200.16 g/mol | [7] |

| Appearance | Liquid or solid | |

| Boiling Point | 257 °C | [4] |

| Density | 1.2 g/cm³ (approx.) | [4] |

| XLogP3 | 2.98 | [4] |

| Storage | Store under an inert atmosphere, preferably in a freezer at -20°C | [5][7] |

Synthesis and Purification Protocol

The most direct and common method for synthesizing cinnamaldehyde derivatives is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone. For the title compound, this involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetaldehyde.

Causality in Experimental Design:

-

Base Catalyst: A strong base like sodium hydroxide is used to deprotonate the α-carbon of acetaldehyde, generating the reactive enolate nucleophile.

-

Solvent: A polar protic solvent like ethanol or a water/ethanol mixture is typically used to dissolve the reactants and the base catalyst.

-

Temperature Control: The reaction is often initiated at a low temperature to control the rate of condensation and minimize side reactions, such as the self-condensation of acetaldehyde.

Workflow: Synthesis via Claisen-Schmidt Condensation

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide (1.1 eq) in a 1:1 mixture of water and ethanol. Cool the solution to 15-20°C in an ice bath.

-

Reactant Addition: To the cooled basic solution, add 3-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Condensation: Add acetaldehyde (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 25°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid (1M) until it reaches pH 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Spectroscopic and Structural Elucidation

Characterization of the molecule's structure is paramount for confirming its identity and purity. The following data are predicted based on the known effects of the constituent functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde (-CHO) | δ 9.7-9.8 ppm (d) | Deshielded proton adjacent to a carbonyl, doublet due to coupling with vinylic H. |

| Vinylic (-CH=CH-) | δ 7.5-7.7 ppm (d, J ≈ 16 Hz) | Proton α to the phenyl ring, large coupling constant confirms (E)-stereochemistry. | |

| Vinylic (-CH=CH-) | δ 6.7-6.9 ppm (dd) | Proton β to the phenyl ring, coupled to both the aldehyde and the other vinylic proton. | |

| Aromatic (Ar-H) | δ 7.6-8.0 ppm (m) | Deshielded protons on the trifluoromethyl-substituted ring. | |

| ¹⁹F NMR | Trifluoromethyl (-CF₃) | δ ≈ -63 ppm (s) | Characteristic shift for a benzotrifluoride moiety.[8] |

| IR (cm⁻¹) | C=O Stretch (Aldehyde) | ~1685 cm⁻¹ | Conjugation lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |

| C=C Stretch (Alkene) | ~1625 cm⁻¹ | Characteristic C=C stretching frequency. | |

| C-F Stretch | ~1330, 1160, 1120 cm⁻¹ | Strong, characteristic absorbances for a CF₃ group. | |

| Mass Spec (EI) | Molecular Ion [M]⁺• | m/z 200 | Corresponds to the molecular weight of C₁₀H₇F₃O.[4][5] |

| Fragment [M-CHO]⁺ | m/z 171 | Loss of the formyl radical (•CHO). | |

| Fragment [M-CF₃]⁺ | m/z 131 | Loss of the trifluoromethyl radical (•CF₃). |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the α,β-unsaturated aldehyde system. The electron-withdrawing nature of both the aldehyde and the meta-trifluoromethylphenyl group polarizes the conjugated system, making it susceptible to both nucleophilic and electrophilic attack at distinct sites.

Caption: Key reactive sites for nucleophilic and electrophilic attack.

-

1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, preferentially attack the electrophilic carbonyl carbon (C-1). This leads to the formation of secondary allylic alcohols upon workup.

-

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, including Gilman cuprates, enolates, and thiols, favor attack at the β-carbon (C-3). This reaction is driven by the formation of a resonance-stabilized enolate intermediate.

-

Aldehyde-Specific Reactions: The aldehyde functionality can undergo a wide range of transformations, including:

-

Oxidation to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction to the primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination to form amines.

-

Wittig Reaction to extend the carbon chain at the carbonyl position.

-

-

Aromatic Ring Reactivity: The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the phenyl ring would be expected to occur at the positions C-5'.

This versatile reactivity makes the compound an excellent starting material for synthesizing a diverse library of molecules with potential biological activities. The trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties in drug candidates.

Conclusion

This compound is a well-defined chemical entity with a rich and predictable reactivity profile. Its synthesis is straightforward via established condensation chemistry. The presence of the α,β-unsaturated aldehyde system, combined with the influential trifluoromethyl group, makes it a highly valuable and versatile intermediate for professionals in drug discovery and materials science. This guide provides the foundational knowledge necessary for its effective handling, characterization, and strategic implementation in complex synthetic endeavors.

References

-

Lead Sciences. This compound. [Link]

-

Bide Pharmatech Ltd. This compound CAS NO.262268-58-6. [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Sandmeyer-type Trifluoromethylation of Aryl Diazonium Salts. [Link]

-

PubMed Central. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

Sources

- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. echemi.com [echemi.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound, CasNo.262268-58-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. 262268-58-6|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Characterization of 3-(Trifluoromethyl)cinnamaldehyde (CAS 262268-58-6)

Introduction: The Strategic Importance of a Fluorinated Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated building blocks are of paramount importance. The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into organic molecules can dramatically enhance critical properties including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 3-(Trifluoromethyl)cinnamaldehyde, identified by CAS number 262268-58-6, is a key aromatic aldehyde that embodies these strategic advantages.

This compound is not merely a laboratory curiosity; it serves as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Cinacalcet.[4][5] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism.[4] The precise characterization of this starting material is therefore a non-negotiable prerequisite for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of the essential physicochemical properties and analytical characterization methodologies for 3-(Trifluoromethyl)cinnamaldehyde, designed for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries.

Physicochemical and Handling Profile

A foundational understanding of a compound's physical properties is essential for its proper handling, storage, and use in subsequent synthetic steps. 3-(Trifluoromethyl)cinnamaldehyde is typically an off-white to pale yellow semi-solid or liquid with a distinctive aromatic odor.[4][6] Its trifluoromethyl group imparts properties that necessitate specific storage conditions to prevent degradation. The compound is known to be sensitive to both air and light, which can lead to oxidation or isomerization.[4][6] Therefore, storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) and under refrigeration is critical for maintaining its purity and integrity.[4][6]

| Property | Value | Source(s) |

| CAS Number | 262268-58-6 | [6][7][8] |

| Molecular Formula | C₁₀H₇F₃O | [6][7][8] |

| Molecular Weight | 200.16 g/mol | [4][7][8] |

| Appearance | Off-White to Pale Yellow Semi-Solid or Liquid | [4][6] |

| Boiling Point | ~257 °C | [4][6][7] |

| Density | ~1.241 g/cm³ | [4][6][7] |

| Flash Point | ~107 °C | [4][6][7] |

| Solubility | Sparingly soluble in Chloroform, slightly in Ethyl Acetate | [4][6] |

| Storage Conditions | Refrigerator (2-8°C), under inert atmosphere, protected from air and light | [4][6][8] |

Synthesis Pathway: The Aldol Condensation Route

The most prevalent and industrially scalable method for preparing 3-(Trifluoromethyl)cinnamaldehyde is through a directed Aldol condensation reaction. This approach offers a concise and efficient route from readily available starting materials. The core transformation involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetaldehyde in the presence of a suitable base and solvent.[9]

A patented method highlights the use of 1,8-Diazabicycloundec-7-ene (DBU) as an effective alkaline catalyst in an organic solvent like tetrahydrofuran (THF).[9] This choice is critical; DBU is a non-nucleophilic base strong enough to deprotonate acetaldehyde to form the required enolate, but it minimizes unwanted side reactions. The reaction is typically performed at ambient temperature over an extended period to drive the condensation to completion, yielding the desired α,β-unsaturated aldehyde.[9]

Comprehensive Analytical Characterization

The confirmation of structure and purity for 3-(Trifluoromethyl)cinnamaldehyde requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization. Several suppliers of this compound assert the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS, to confirm its quality.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the compound's carbon-hydrogen framework and the integrity of the trifluoromethyl group.

Experimental Protocol (General):

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.7 ppm (d, 1H, J ≈ 7.6 Hz): Aldehyde proton (-CHO), appears as a doublet due to coupling with the adjacent vinylic proton.

-

δ ~7.5-7.8 ppm (m, 4H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

-

δ ~7.5 ppm (d, 1H, J ≈ 16.0 Hz): Vinylic proton alpha to the aromatic ring. The large coupling constant is characteristic of a trans (E) configuration.

-

δ ~6.7 ppm (dd, 1H, J ≈ 16.0, 7.6 Hz): Vinylic proton alpha to the carbonyl group, appearing as a doublet of doublets.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~193 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~152 ppm: Vinylic carbon beta to the carbonyl.

-

δ ~125-135 ppm: Aromatic carbons.

-

δ ~131 ppm (q, J ≈ 33 Hz): Aromatic carbon attached to the CF₃ group, split into a quartet by C-F coupling.

-

δ ~128 ppm: Vinylic carbon alpha to the carbonyl.

-

δ ~123 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃), appearing as a large quartet.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -63 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is a molecular fingerprint that confirms the presence of the conjugated aldehyde and the trifluoromethyl group.

Experimental Protocol (ATR):

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the liquid or semi-solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic & Vinylic |

| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1685-1705 | C=O Stretch | α,β-Unsaturated Aldehyde |

| ~1625 | C=C Stretch | Alkene |

| ~1580, ~1480 | C=C Stretch | Aromatic Ring |

| ~1100-1350 | C-F Stretch | Trifluoromethyl Group (strong, complex bands) |

| ~975 | C-H Bend | trans-Disubstituted Alkene (Out-of-plane) |

The strong C=O stretch shifted to a lower frequency (~1690 cm⁻¹) compared to a saturated aldehyde (~1725 cm⁻¹) is definitive proof of conjugation with the C=C double bond.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol (EI-MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the instrument, often via a Gas Chromatography (GC) system (GC-MS).

-

Ionization: Ionize the sample using Electron Impact (EI) at 70 eV.

-

Mass Analysis: Separate the resulting fragments based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Expected Fragmentation Pattern:

-

m/z 200: Molecular ion peak [M]⁺, confirming the molecular weight.

-

m/z 199: [M-H]⁺, loss of a hydrogen atom.

-

m/z 171: [M-CHO]⁺, loss of the formyl radical, a common fragmentation for aldehydes.

-

m/z 131: [M-CF₃]⁺, loss of the trifluoromethyl radical.

-

m/z 145: A fragment corresponding to the trifluoromethyl-substituted phenyl portion.

Analysis of the mass spectrum for the related compound 3-(Trifluoromethyl)cinnamic acid shows a strong molecular ion peak and fragments consistent with the loss of carboxylic acid and trifluoromethyl groups, supporting the predicted fragmentation for the aldehyde.[13]

Reactivity, Stability, and Applications

3-(Trifluoromethyl)cinnamaldehyde is an ambident electrophile, meaning it has two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated system.[14] This dual reactivity makes it a versatile building block for creating more complex molecules. It can undergo standard aldehyde reactions as well as Michael (1,4-conjugate) additions.[14][15]

Its primary application is as a precursor for pharmaceuticals.[16] The synthesis of Cinacalcet involves the reductive amination of this aldehyde, demonstrating its utility. The trifluoromethyl group is crucial, as it enhances the metabolic stability and potency of the final drug molecule.[2] This highlights a broader principle in drug design: the use of trifluoromethylated intermediates is a deliberate strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

Safety and Handling Precautions

As with any active chemical, proper safety protocols must be followed. Safety Data Sheets (SDS) for 3-(Trifluoromethyl)cinnamaldehyde and related compounds indicate that it is a combustible material and can cause skin, eye, and respiratory irritation.[17][18][19]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17] Avoid breathing vapors or mists.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[6][17] The compound's sensitivity to air and light necessitates storage under an inert atmosphere and in light-protecting containers.[4][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]

By adhering to these guidelines and employing the rigorous analytical characterization techniques outlined in this guide, researchers and drug development professionals can confidently utilize 3-(Trifluoromethyl)cinnamaldehyde as a high-quality intermediate for the synthesis of next-generation chemical and pharmaceutical products.

References

-

ChemBK. (2024, April 9). 3-(trifluoromethyl) Cinnamaldehyde. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

-

Pharmaffiliates. 3-(Trifluoromethyl)cinnamaldehyde. Retrieved from [Link]

- Safety Data Sheet. (2024, April 25). Benzaldehyde, 3-(trifluoromethyl)-.

- Google Patents. (CN106748695B). Preparation method of m-trifluoromethyl cinnamaldehyde.

-

LookChem. 3-(trifluoromethyl) Cinnamaldehyde manufacturer CAS NO.262268-58-6. Retrieved from [Link]

-

Veeprho. 3-(Trifluoromethyl)cinnamaldehyde. Retrieved from [Link]

-

Veeprho. Additional information on CAS 262268-58-6. Retrieved from [Link]

- MSDS of 4-(Trifluoromethyl)cinnamaldehyde. (2013, November 15).

-

American Chemical Society. (2022, April 27). Theoretical Insights into Enantioselective [3 + 2] Cycloaddition between Cinnamaldehyde and Cyclic N-Sulfonyl Trifluoromethylate. Retrieved from [Link]

- Supporting Information. General information for NMR spectra.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Retrieved from [Link]

-

MassBank. (2008, October 21). 3-(TRIFLUOROMETHYL)CINNAMIC ACID; EI-B; MS. Retrieved from [Link]

-

NIST WebBook. 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]

-

PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed Central. (2022, August 29). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Retrieved from [Link]

-

ACS Publications. (2011, September 21). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction.... Retrieved from [Link]

-

Chegg.com. (2015, April 16). This is an IR spectroscopy of Cinnamaldehyde. Label the peaks.... Retrieved from [Link]

-

PubMed Central. (2017, July 8). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. 3-(trifluoromethyl) Cinnamaldehyde | 262268-58-6 [chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN106748695B - Preparation method of m-trifluoromethyl cinnamaldehyde - Google Patents [patents.google.com]

- 10. 262268-58-6 | (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 11. 262268-58-6|this compound|BLD Pharm [bldpharm.com]

- 12. chegg.com [chegg.com]

- 13. massbank.eu [massbank.eu]

- 14. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3-(trifluoromethyl) Cinnamaldehyde manufacturer, CasNo.262268-58-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. synquestlabs.com [synquestlabs.com]

- 19. capotchem.cn [capotchem.cn]

solubility of 3-(Trifluoromethyl)cinnamaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)cinnamaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cinnamaldehyde is a key chemical intermediate, most notably in the synthesis of Cinacalcet Hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism.[1][2] Its utility in multi-step organic synthesis necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification strategies such as crystallization and chromatography, and the formulation of final products.

This technical guide provides a comprehensive analysis of the solubility of 3-(Trifluoromethyl)cinnamaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It synthesizes theoretical principles with practical, field-proven experimental methodologies. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this guide offers a robust framework for its empirical determination, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Physicochemical Properties of 3-(Trifluoromethyl)cinnamaldehyde

The solubility of a compound is intrinsically linked to its molecular structure. 3-(Trifluoromethyl)cinnamaldehyde possesses a unique combination of functional groups that govern its interactions with different solvents: a nonpolar aromatic ring, a highly electronegative trifluoromethyl (-CF3) group, and a moderately polar aldehyde (-CHO) group conjugated with a carbon-carbon double bond.

The presence of the electron-withdrawing -CF3 group significantly impacts the electronic nature of the aromatic ring and the overall polarity of the molecule. While the aldehyde group can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor, which limits its solubility in protic solvents like water.

Table 1: Key Physicochemical Properties of 3-(Trifluoromethyl)cinnamaldehyde

| Property | Value | Reference(s) |

| CAS Number | 262268-58-6 | |

| Molecular Formula | C₁₀H₇F₃O | [3] |

| Molar Mass | 200.16 g/mol | [3] |

| Appearance | Off-White to Pale Yellow Semi-Solid or Liquid | [1][3] |

| Density | 1.241 g/mL | [3] |

| Boiling Point | 257 °C | [3] |

| Flash Point | 107 °C | [3] |

| Stability | Air and light sensitive | [3] |

Theoretical Principles and Predicted Solubility

The age-old chemical maxim "like dissolves like" serves as a foundational principle for predicting solubility.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents cannot donate hydrogen bonds but have polar character. 3-(Trifluoromethyl)cinnamaldehyde is expected to exhibit good solubility in these solvents due to dipole-dipole interactions between the solvent and the polar aldehyde and trifluoromethyl groups. Qualitative data indicates it is slightly soluble in ethyl acetate.[1][3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the aldehyde's oxygen can act as a hydrogen bond acceptor, the overall molecule is relatively large and lacks a hydrogen bond donor. Therefore, moderate to good solubility is predicted, driven by dipole-dipole interactions and some hydrogen bonding. General statements suggest solubility in alcohols.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring of the solute will favor interaction with these solvents, but the polar aldehyde and trifluoromethyl groups will be disfavored. Therefore, low to moderate solubility is predicted.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The observed "sparing" solubility in chloroform suggests that while there is some favorable interaction, it is not ideal.[1][3]

Table 2: Predicted and Known Qualitative Solubility of 3-(Trifluoromethyl)cinnamaldehyde

| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Known Data |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions are likely. |

| Polar Aprotic | Ethyl Acetate | Moderate | Known to be "slightly soluble".[1][3] |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Expected strong dipole-dipole interactions. |

| Polar Protic | Methanol | Moderate to High | Soluble in alcohols.[3] Dipole-dipole and H-bond accepting. |

| Polar Protic | Ethanol | Moderate to High | Soluble in alcohols.[3] Dipole-dipole and H-bond accepting. |

| Nonpolar Aromatic | Toluene | Moderate | Aromatic ring interaction is favorable. |

| Nonpolar Aliphatic | Hexane | Low | Mismatch in polarity. |

| Chlorinated | Chloroform | Low to Moderate | Known to be "sparingly soluble".[1][3] |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | High | Strong polar interactions are expected. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive quantitative data, the following protocol provides a reliable method for determining the solubility of 3-(Trifluoromethyl)cinnamaldehyde. This method is based on the isothermal shake-flask method, a gold standard for solubility determination.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). 3-(Trifluoromethyl)cinnamaldehyde and its precursor, 3-(trifluoromethyl)benzaldehyde, are known to cause skin and eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[5] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store the compound in an amber vial under an inert atmosphere in a refrigerator, as it is sensitive to air and light.[3]

Experimental Workflow Diagram

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology

This protocol is designed to determine the approximate solubility at ambient temperature (e.g., 25 °C).

-

Preparation: a. Accurately weigh a specific amount of 3-(Trifluoromethyl)cinnamaldehyde (e.g., 20 mg) into a series of clear glass vials (e.g., 4 mL).[7][8] Use a calibrated analytical balance. b. Prepare a set of organic solvents to be tested (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). c. Label each vial clearly with the compound name and the solvent to be added.

-

Solvent Addition and Equilibration: a. To the first vial, add a small, precise volume of the chosen solvent (e.g., 0.1 mL) using a calibrated micropipette. b. Tightly cap the vial and vortex vigorously for 60 seconds.[9] c. Allow the vial to stand at a constant temperature for at least 10-15 minutes to reach equilibrium. This minimizes the impact of temperature changes from handling.

-

Observation and Iteration: a. Visually inspect the vial against a dark background. Look for any undissolved solid particles. b. If the solid has completely dissolved, record the volume of solvent added. The solubility is greater than the current concentration. You may choose to stop or prepare a new vial with more solute for a more precise measurement. c. If undissolved solid remains, add another precise increment of solvent (e.g., 0.1 mL). d. Repeat steps 2b, 2c, and 3a. e. Continue this iterative process until the solid is completely dissolved.

-

Calculation and Reporting: a. Once complete dissolution is achieved, record the total volume of solvent added. b. Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Solute (mg) / Total Volume of Solvent (mL) c. Repeat the entire procedure for each solvent of interest. For higher accuracy, perform each measurement in triplicate.

Discussion and Practical Implications

The structural features of 3-(Trifluoromethyl)cinnamaldehyde provide clear indicators for its expected solubility. The trifluoromethyl group is a strong electron-withdrawing group, making the molecule more polar than its parent compound, cinnamaldehyde. This increased polarity suggests enhanced solubility in polar solvents like acetone and alcohols, and reduced solubility in nonpolar solvents like hexane.

For the synthetic chemist, this information is vital:

-

Reaction Solvent Choice: A solvent in which the compound shows high solubility, such as THF or acetone, would be an excellent choice for homogeneous reactions.

-

Purification by Crystallization: To recrystallize the compound, a solvent pair may be ideal. One would choose a solvent in which the compound is highly soluble (e.g., acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane). Dissolving the compound in a minimal amount of the good solvent while warm, followed by the slow addition of the anti-solvent, will induce crystallization upon cooling.

-

Chromatography: The predicted moderate polarity suggests that standard silica gel chromatography would be an effective purification method, using a mobile phase of intermediate polarity, such as an ethyl acetate/hexane mixture.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 4, 2026.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-(trifluoromethyl) Cinnamaldehyde - Physico-chemical Properties. Retrieved January 4, 2026, from [Link]

- Guidechem. (n.d.). 3-(trifluoromethyl) Cinnamaldehyde (cas 262268-58-6) SDS/MSDS download. Retrieved January 4, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 4, 2026.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 4, 2026, from [Link]

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 4, 2026.

- Fisher Scientific. (2025, December 22).

- BenchChem. (2025, March 2). 3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview. Retrieved January 4, 2026.

- Sigma-Aldrich. (2025, June 25).

- BenchChem. (n.d.). A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. Retrieved January 4, 2026.

-

Veeprho. (n.d.). 3-(Trifluoromethyl)cinnamaldehyde | CAS 262268-58-6. Retrieved January 4, 2026, from [Link]

- Synquest Labs. (n.d.). 4-(Trifluoromethyl)cinnamaldehyde. Retrieved January 4, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. 3-(trifluoromethyl) Cinnamaldehyde | 262268-58-6 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Spectroscopic Signature of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for (E)-3-(3-(trifluoromethyl)phenyl)acrylaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of a complete set of publicly accessible experimental spectra, this guide combines available data for analogous structures with predicted spectroscopic information to provide a comprehensive and practical resource.

Molecular Structure and Key Features

This compound (CAS No. 262268-58-6) possesses a molecular formula of C₁₀H₇F₃O and a molecular weight of 200.16 g/mol .[1][2] Its structure features a trifluoromethyl-substituted phenyl ring conjugated with an α,β-unsaturated aldehyde. This extended π-system and the presence of the strongly electron-withdrawing -CF₃ group and the aldehyde functionality are key determinants of its spectroscopic properties.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, vinylic, and aromatic protons. The trans-configuration of the double bond is confirmed by a large coupling constant (typically > 15 Hz) between the vinylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.7 - 9.8 | Doublet | ~7.5 |

| Vinylic-H (α to C=O) | 6.7 - 6.8 | Doublet of Doublets | ~16.0, ~7.5 |

| Vinylic-H (β to C=O) | 7.5 - 7.6 | Doublet | ~16.0 |

| Aromatic-H | 7.6 - 7.9 | Multiplet | - |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation:

-

Aldehydic Proton: The proton attached to the carbonyl carbon is significantly deshielded and appears as a doublet due to coupling with the adjacent vinylic proton.

-

Vinylic Protons: The two vinylic protons are diastereotopic and exhibit a large trans-coupling constant. The proton alpha to the carbonyl group is further split by the aldehydic proton.

-

Aromatic Protons: The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region. The electron-withdrawing trifluoromethyl group will influence their chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 193 - 194 |

| Vinylic C (α to C=O) | 128 - 129 |

| Vinylic C (β to C=O) | 152 - 153 |

| Aromatic C (ipso-CF₃) | 131 - 132 (quartet) |

| Aromatic C (ipso-vinyl) | 135 - 136 |

| Aromatic CH | 125 - 133 |

| CF₃ | 123 - 124 (quartet) |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.

-

Vinylic Carbons: The two vinylic carbons will have distinct chemical shifts due to their different electronic environments.

-

Aromatic Carbons: The six aromatic carbons will resonate in the typical aromatic region. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will also appear as a quartet with a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the carbon-carbon double bond, and the aromatic ring.

Table 3: Predicted Infrared Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=C stretch (alkene) | 1620 - 1640 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-F stretch | 1100 - 1350 | Strong |

| C-H bend (trans-alkene) | 960 - 980 | Strong |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation:

-

Aldehyde Group: The strong absorption around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of a conjugated aldehyde. The two weaker bands for the aldehydic C-H stretch are also indicative of this functional group.

-

Alkene and Aromatic Groups: The C=C stretching vibrations for the alkene and the aromatic ring will appear in the 1450-1640 cm⁻¹ region. The strong band around 960-980 cm⁻¹ is a key indicator of the trans-disubstituted double bond.

-

Trifluoromethyl Group: The C-F stretching vibrations will result in one or more strong absorption bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the exact mass is 200.0449 g/mol .[3]

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 200. The fragmentation pattern will likely involve:

-

Loss of H˙ (M-1): A peak at m/z 199, corresponding to the loss of the aldehydic hydrogen radical.

-

Loss of CHO˙ (M-29): A significant peak at m/z 171, resulting from the cleavage of the formyl radical. This is a common fragmentation pathway for aldehydes.[4]

-

Loss of CF₃˙ (M-69): A peak at m/z 131 due to the loss of the trifluoromethyl radical.

-

Tropylium Ion Formation: Fragmentation of the aromatic ring can also occur, though the charge is likely to be retained by the larger fragments.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Figure 3: General workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid sample, a thin film between salt plates can be used.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By combining predicted data with information from analogous structures, a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. The provided experimental protocols offer a framework for obtaining high-quality data for this and similar compounds. This guide serves as a valuable resource for scientists working with this important chemical intermediate.

References

-

SpectraBase. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2022). MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. Retrieved from [Link]

-

NIST. (n.d.). Cinnamaldehyde, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum fragmentation of compounds 1. Retrieved from [Link]

-

Restek. (n.d.). Cinnamaldehyde: CAS # 104-55-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-cinnamaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

Sources

A Technical Guide to Emerging Research Frontiers in Trifluoromethyl-Substituted Compounds

Abstract

The trifluoromethyl (CF₃) group has become a cornerstone in modern chemistry, exerting a profound influence across pharmaceuticals, agrochemicals, and materials science. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the strategic modulation of molecular properties.[1][2][3] This guide moves beyond established principles to identify and detail promising, under-explored research avenues for trifluoromethyl-substituted compounds. We will dissect the causality behind the CF₃ group's influence, survey the current synthetic landscape, and pinpoint specific, high-impact research frontiers. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and actionable experimental insights to drive future innovation.

The Trifluoromethyl Group: A Profile of Strategic Influence

The strategic incorporation of a trifluoromethyl group is a proven method for optimizing molecular properties. Its utility stems from a unique confluence of steric and electronic effects that are distinct from its hydrocarbon analogue, the methyl group.[4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[1][3] This inherent strength renders the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5] Placing a CF₃ group at a known metabolic "soft spot" can effectively block that degradation pathway, prolonging a drug's half-life and improving its pharmacokinetic profile.[3][5]

-

Lipophilicity and Permeability: The CF₃ group is significantly more lipophilic than a methyl group or hydrogen atom, with a Hansch π value of +0.88.[1][3] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, which is a critical factor for bioavailability and target engagement, particularly for central nervous system (CNS) drugs.[1][2][3] However, this effect is highly context-dependent; the position of the CF₃ group relative to other functional groups can influence the overall molecular polarity and solubility in nuanced ways.[6]

-

Target Binding and Conformation: As a strong electron-withdrawing group, the CF₃ moiety can profoundly alter the acidity (pKa) of nearby functional groups.[1][6] This modulation can enhance electrostatic or hydrogen bonding interactions within a biological target's active site, leading to increased potency and selectivity.[1] Furthermore, its steric bulk can lock a molecule into a specific, biologically active conformation.

The following table provides a comparative summary of the physicochemical effects of replacing a methyl group with a trifluoromethyl group.

| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Rationale & Implication for Research |

| Hansch Lipophilicity (π) | +0.56 | +0.88 | CF₃ increases lipophilicity, enhancing membrane permeability.[1][3] Research Area: Fine-tuning CNS drug delivery. |

| Metabolic Stability | Susceptible to CYP-mediated oxidation | Highly resistant to oxidation | CF₃ blocks metabolic hotspots, increasing drug half-life.[3][5] Research Area: Overcoming drug resistance. |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters pKa of adjacent groups, enhancing target binding.[1] Research Area: Designing highly selective kinase inhibitors. |

| Steric Size (van der Waals) | Larger than H, smaller than Cl | Bioisostere for chlorine atom[1] | Can induce specific molecular conformations for optimal target fit. Research Area: Probing protein pockets and allosteric sites. |

The Synthetic Toolkit: A Critical Overview of Trifluoromethylation

The development of robust methods to install the CF₃ group has been a major focus of synthetic chemistry.[7][8][9] Modern strategies can be broadly categorized, each with distinct advantages and limitations that inform experimental design.

// Main Categories Reagents [label="CF₃ Source Reagents", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic [label="Nucleophilic\n(e.g., Ruppert-Prakash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophilic [label="Electrophilic\n(e.g., Togni, Umemoto)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="Radical\n(e.g., CF₃I, Langlois)", fillcolor="#FBBC05", fontcolor="#202124"];

// Substrates Substrates [label="Substrate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyls [label="Carbonyls\n(Ketones, Aldehydes)", fillcolor="#E8F0FE", fontcolor="#202124"]; Arenes [label="Arenes & Heteroarenes", fillcolor="#FCE8E6", fontcolor="#202124"]; Alkenes [label="Alkenes & Alkynes", fillcolor="#FEF7E0", fontcolor="#202124"];

// Connections Reagents -> Nucleophilic [style=invis]; Reagents -> Electrophilic [style=invis]; Reagents -> Radical [style=invis];

Nucleophilic -> Carbonyls [label=" C=O addition"]; Electrophilic -> Arenes [label=" C-H functionalization"]; Radical -> Alkenes [label=" Addition"]; Radical -> Arenes [label=" Minisci-type"];

// Grouping {rank=same; Nucleophilic; Electrophilic; Radical;} {rank=same; Carbonyls; Arenes; Alkenes;} } dot Caption: Major strategies for chemical trifluoromethylation.

-

Nucleophilic Trifluoromethylation: These methods utilize a "CF₃⁻" equivalent, most famously the Ruppert-Prakash reagent (TMSCF₃).[10][11] They are highly effective for addition to carbonyls and imines. A key research challenge is the development of reagents derived from inexpensive feedstocks like fluoroform (HCF₃), avoiding environmentally problematic precursors.[10][11][12]

-

Electrophilic Trifluoromethylation: Reagents like Togni's and Umemoto's reagents deliver a "CF₃⁺" equivalent and are powerful tools for the trifluoromethylation of arenes, heteroarenes, and various nucleophiles.[13][14][15][16] A frontier in this area is the development of more efficient and cost-effective reagents, as current options can be expensive for large-scale synthesis.[13][17]

-

Radical Trifluoromethylation: Involving the CF₃ radical, these methods are exceptionally versatile, particularly for the late-stage functionalization of complex molecules and for reactions with alkenes.[18] The advent of photoredox catalysis has revolutionized this field, allowing for reactions to occur under remarkably mild conditions using visible light.[8][18][19][20][21]

Potential Research Areas: Charting the Next Frontiers

Building upon this foundational understanding, we can identify several high-impact research areas ripe for exploration.

Medicinal Chemistry: Beyond Metabolic Blocking

While enhancing metabolic stability is a well-established application, the future lies in leveraging the CF₃ group's subtler electronic and conformational effects.

-

Targeted Covalent Inhibitors (TCIs): The electron-withdrawing nature of the CF₃ group can be used to fine-tune the reactivity of a nearby electrophilic "warhead" in a TCI. This allows for precise control over the reaction with a target nucleophilic residue (e.g., cysteine), potentially improving selectivity and reducing off-target effects.

-

Potential Research: Synthesize a series of inhibitors where the distance and position of a CF₃ group relative to an acrylamide warhead are systematically varied. Evaluate the reaction kinetics with the target protein and a panel of off-target proteins using mass spectrometry.

-

-

¹⁸F-Labeled PET Imaging Agents: Positron Emission Tomography (PET) is a powerful in vivo imaging technique.[22] Developing methods for the late-stage incorporation of fluorine-18 ([¹⁸F]) into a CF₃ group ([¹⁸F]CF₃) is a significant challenge but offers immense rewards.[22][23][24][25] A drug molecule could be converted into its own imaging agent, allowing for direct visualization of its distribution, target engagement, and pharmacokinetics in living subjects. Recent breakthroughs using copper-mediated methods are paving the way for more accessible [¹⁸F]trifluoromethylation.[26]

-

Potential Research: Adapt newly developed copper-catalyzed [¹⁸F]trifluoromethylation methods to label a known kinase inhibitor. Perform PET imaging studies in a xenograft tumor model to correlate tracer uptake with target enzyme levels.

-

-

Asymmetric Trifluoromethylation: The creation of chiral centers containing a CF₃ group is a formidable challenge in synthetic chemistry.[27][28] Methods that can enantioselectively install a CF₃ group are highly sought after, as the stereochemistry of a drug is critical to its activity.[28][29][30][31] Merging photoredox catalysis with chiral organocatalysis has emerged as a promising strategy to achieve this.[28][30]

Agrochemicals: Next-Generation Crop Protection

In agrochemicals, the CF₃ group enhances potency and metabolic stability in pests and weeds.[2][32][33][34] Future research should focus on creating more environmentally benign and resistance-breaking compounds.

-

Designing Biodegradable Pesticides: A key challenge is balancing persistence (for efficacy) with biodegradability (for environmental safety).

-

Potential Research: Design hybrid molecules containing a potent trifluoromethylpyridine pharmacophore (known for insecticidal activity) linked to a biodegradable moiety via a metabolically labile ester or amide linker.[32][33] The hypothesis is that the CF₃ group will ensure potency, while the linker allows for environmental breakdown after its function is served.

-

-

Overcoming Metabolic Resistance: Pests can evolve metabolic pathways to detoxify pesticides.

-

Potential Research: Identify the metabolic "soft spots" on an existing pesticide that has lost efficacy due to resistance. Use late-stage trifluoromethylation to block these sites, potentially restoring the compound's activity against resistant strains.

-

Materials Science: Programming Function with Fluorine

The unique properties of the CF₃ group can be harnessed to create advanced materials with programmed physical and electronic characteristics.

-

Fluorinated Liquid Crystals: The polarity and rigidity of the CF₃ group can influence the alignment and phase behavior of liquid crystal molecules.

-

Potential Research: Synthesize a series of liquid crystal candidates with CF₃ groups at different positions on the molecular core. Investigate how the position and number of CF₃ groups affect the clearing point, birefringence, and dielectric anisotropy, key parameters for display technologies.

-

-

Advanced Polymers and Coatings: Trifluoromethylated polymers are known for their high thermal stability, chemical resistance, and low surface energy (hydrophobicity/oleophobicity).[13]

-

Potential Research: Develop novel monomers containing multiple CF₃ groups. Use controlled radical polymerization techniques (e.g., RAFT, ATRP) to create well-defined block copolymers. One block could be highly fluorinated for surface properties, while another block provides adhesion or other bulk properties, leading to advanced self-organizing coatings.

-

Exemplar Experimental Protocols

To translate these research areas into practice, detailed and validated methodologies are essential.

Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene

This protocol describes a general method for the late-stage C-H trifluoromethylation of an electron-rich heteroarene using visible light, an iridium photocatalyst, and an electrophilic CF₃ source.

// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n- Substrate\n- CF₃ Source (Togni)\n- Photocatalyst (Ir)\n- Solvent (DMF)", fillcolor="#E8F0FE", fontcolor="#202124"]; Irradiation [label="3. Irradiation\n(Blue LED, 24h, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="4. Aqueous Workup\n(EtOAc/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Irradiation; Irradiation -> Workup; Workup -> Purification; Purification -> Analysis; } dot Caption: Workflow for a photoredox-catalyzed trifluoromethylation.

Methodology:

-

Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv). The vial is sealed with a septum and purged with nitrogen for 10 minutes.

-

Reagent Addition: In a glovebox or under a positive flow of nitrogen, add the iridium photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆, 0.002 mmol, 1 mol%) and Togni's reagent II (0.3 mmol, 1.5 equiv).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 2.0 mL) via syringe.

-

Irradiation: Place the vial approximately 5 cm from a blue LED lamp (450 nm). Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (3 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Protocol: In Vitro Metabolic Stability Assay

This protocol measures the rate at which a compound is metabolized by liver microsomes, providing a key indicator of its metabolic stability.

Methodology:

-

Preparation: Prepare a 1 mg/mL stock solution of the test compound (and its non-trifluoromethylated analog for comparison) in DMSO.

-

Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture:

-

Phosphate Buffer (100 mM, pH 7.4): to final volume of 200 µL

-

Test Compound (from stock): 2 µL (final concentration 10 µM)

-

Human Liver Microsomes (HLM, 20 mg/mL): 2 µL (final concentration 0.2 mg/mL)

-

-

Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 20 µL of pre-warmed NADPH regenerating solution (cofactor).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture and add it to a tube containing 75 µL of ice-cold acetonitrile with an internal standard to quench the reaction.

-

Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Conclusion and Future Outlook

The trifluoromethyl group is far more than a simple stability enhancer; it is a sophisticated tool for precisely tuning molecular properties. The future of research in this field will be defined by a deeper, more nuanced application of its effects. The potential research areas outlined here—from designing smarter covalent inhibitors and novel PET tracers to creating advanced agrochemicals and functional materials—represent the leading edge of this dynamic field. Success will require an interdisciplinary approach, combining innovative synthetic chemistry, rigorous biological evaluation, and advanced materials characterization. By moving beyond established paradigms and embracing these new frontiers, the scientific community can unlock the full potential of trifluoromethyl-substituted compounds to address critical challenges in medicine, agriculture, and technology.

References

-

Nagib, D. A., & MacMillan, D. W. C. (2011). The enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis. Nature, 480(7376), 224-228. [Link]

-

Dhanasekaran, M., & Parthiban, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6899. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Beeson, T. D., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. [Link]

-

Yasu, Y., Koike, T., & Akita, M. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 14(4), 950-953. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

-

Ohyama, H. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 96-104. [Link]

-

Müller, C., & Schibli, R. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Pharmaceuticals, 14(11), 1077. [Link]

-

Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(23), 6323-6331. [Link]

-

Müller, C., & Schibli, R. (2021). Advances in [F]Trifluoromethylation Chemistry for PET Imaging. ResearchGate. [Link]

-

Chemical Review and Letters. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 695-699. [Link]

-

Bai, M., et al. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. [Link]

-

Maji, A., & Samanta, R. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Dalton Transactions, 51(35), 13175-13197. [Link]

-

Postigo, A. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 17(23), 2825-2857. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

-

News-Medical.Net. (2025). New breakthrough expands possibilities for PET imaging. News-Medical.Net. [Link]

-

Postigo, A. (2013). Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]

-

Wechem. (2025). Recent progress in trifluoromethylation: strategies and Applications. Wechem. [Link]

-

Maji, A., & Samanta, R. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(70), 9735-9756. [Link]

-

Synfacts. (2019). Photoredox-Catalyzed Trifluoromethylation. Thieme. [Link]

- CoLab. (2021).

-

Dhanasekaran, M., & Parthiban, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. [Link]

-

Hollingworth, G. J., & Gouverneur, V. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10564-10577. [Link]

-

Gemo, A., et al. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. [Link]

-

Müller, C., & Schibli, R. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Semantic Scholar. [Link]

-

Ningbo Newsun. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Ningbo Newsun. [Link]

-

Hollingworth, G. J., & Gouverneur, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(1), 9-93. [Link]

-

Wurst, K., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Chemistry – A European Journal, 20(49), 16346-16355. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Charpentier, J., & Togni, A. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3045. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University. [Link]

-

ResearchGate. (n.d.). Common trifluoromethylation reagents grouped according to their characteristic reactivity. ResearchGate. [Link]

-

ScienceDirect. (n.d.). Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. ScienceDirect. [Link]

-

Wang, Z., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7176-7183. [Link]

-

Zhang, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4862. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]

- 9. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. brynmawr.edu [brynmawr.edu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging | CoLab [colab.ws]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. news-medical.net [news-medical.net]

- 27. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 28. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. macmillan.princeton.edu [macmillan.princeton.edu]

- 31. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 33. nbinno.com [nbinno.com]

- 34. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fluorinated Acrylaldehydes in Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Drug Design